molecular formula C14H17NO4 B588012 α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 CAS No. 1246833-90-8

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3

Katalognummer: B588012
CAS-Nummer: 1246833-90-8
Molekulargewicht: 266.311
InChI-Schlüssel: RMKSZKNEPFLURM-VVJDSYHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 is a synthetic organic compound characterized by the presence of a trimethoxybenzylidene group and a methoxypropylnitrile group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium methoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of 3,4,5-trimethoxybenzaldehyde, a key intermediate, can be achieved through the oxidation of 3,4,5-trimethoxytoluene using various oxidizing agents . The subsequent condensation with a nitrile compound follows similar reaction conditions as those used in laboratory-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves its interaction with specific molecular targets and pathways. The trimethoxybenzylidene group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse scientific research applications .

Eigenschaften

CAS-Nummer

1246833-90-8

Molekularformel

C14H17NO4

Molekulargewicht

266.311

IUPAC-Name

(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3

InChI-Schlüssel

RMKSZKNEPFLURM-VVJDSYHOSA-N

SMILES

COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N

Synonyme

3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3;  2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.